molecular formula C7H6N2O4 B3048211 1-Nitro-4-(nitromethyl)benzene CAS No. 1610-26-0

1-Nitro-4-(nitromethyl)benzene

Cat. No.: B3048211
CAS No.: 1610-26-0
M. Wt: 182.13 g/mol
InChI Key: MQQSJSOCNUOYBX-UHFFFAOYSA-N
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Description

1-Nitro-4-(nitromethyl)benzene is an aromatic compound characterized by the presence of two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(nitromethyl)benzene can be synthesized through the nitration of 4-(nitromethyl)toluene. The nitration process involves treating the starting material with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, typically not exceeding 50°C .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, concentration of reagents, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(nitromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-4-(nitromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-4-(nitromethyl)benzene involves its interaction with various molecular targets and pathways. The nitro groups on the benzene ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The electrophilic nature of the nitro groups makes the compound a suitable candidate for electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

  • 1-Nitro-2-(nitromethyl)benzene
  • 1-Nitro-3-(nitromethyl)benzene
  • 4-Nitrotoluene

Comparison: 1-Nitro-4-(nitromethyl)benzene is unique due to the specific positioning of the nitro groups, which significantly influences its chemical reactivity and properties. Compared to its isomers, such as 1-Nitro-2-(nitromethyl)benzene and 1-Nitro-3-(nitromethyl)benzene, the para-substitution pattern in this compound results in distinct electronic and steric effects, making it more suitable for certain applications .

Properties

IUPAC Name

1-nitro-4-(nitromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQSJSOCNUOYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298836
Record name 1-nitro-4-(nitromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610-26-0
Record name NSC126408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-nitro-4-(nitromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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